1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid
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Overview
Description
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The introduction of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom can be achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities . The presence of the fluorine atom and the Boc protecting group can influence the compound’s reactivity and interactions with these targets.
Comparison with Similar Compounds
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid can be compared with other similar indole derivatives, such as:
1-Tert-butoxycarbonyl-5-fluoro-indoline-2-carboxylic acid: Similar in structure but with the fluorine atom at a different position, which can affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological roles in plants.
5-Fluoroindole: A simpler indole derivative with a fluorine atom, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be strategically removed to yield different derivatives for various applications.
Biological Activity
1-Tert-butoxycarbonyl-6-fluoro-indoline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Antimicrobial Properties
Research indicates that derivatives of indoline-2-carboxylic acids exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Indoline derivatives have been explored for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a recent study reported that the compound inhibited the proliferation of breast cancer cells by targeting the PI3K/AKT signaling pathway .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has been suggested that it can modulate receptor activity, potentially influencing signaling cascades associated with growth and survival in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial properties.
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased annexin V staining .
Table 1: Biological Activities of Related Compounds
Properties
IUPAC Name |
6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-7-9(15)5-4-8(10)6-11(16)12(17)18/h4-5,7,11H,6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSGMLVHFCVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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